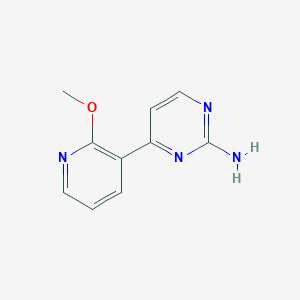
2,7-DI-Tert-butylpyrene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DI-Tert-butylpyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two tert-butyl groups attached to the pyrene core, enhancing its stability and solubility. It is commonly used in various scientific research applications due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butylpyrene-4-carboxylic acid typically involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in dichloromethane at temperatures ranging from 0°C to 20°C. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,7-DI-Tert-butylpyrene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with reagents like tert-butyl chloride in the presence of aluminum chloride.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Substitution: Aluminum chloride and tert-butyl chloride are used under inert conditions in dichloromethane.
Major Products Formed
Oxidation: The major products are 4,5-dione and 4,5,9,10-tetraone.
Substitution: The primary product is 2,7-DI-Tert-butylpyrene.
Scientific Research Applications
2,7-DI-Tert-butylpyrene-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-DI-Tert-butylpyrene-4-carboxylic acid involves its interaction with molecular targets through its aromatic core and tert-butyl groups. These interactions can influence various pathways, including electronic and optical properties, making it suitable for applications in optoelectronics and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylpyrene: A similar compound without the carboxylic acid group, used in similar applications.
2,7-Di-tert-butylpyrene-4,5-dione: An oxidized form used in organic synthesis and optoelectronics.
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: Another oxidized derivative with applications in organic electronics.
Uniqueness
2,7-DI-Tert-butylpyrene-4-carboxylic acid stands out due to its carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
918531-41-6 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,7-ditert-butylpyrene-4-carboxylic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2,3)17-9-14-7-8-15-10-18(25(4,5)6)13-19-20(23(26)27)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3,(H,26,27) |
InChI Key |
OVGVYSLKOQSGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
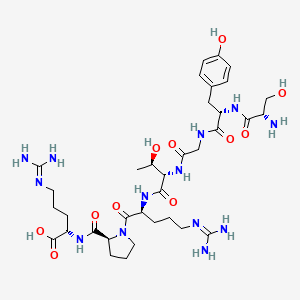
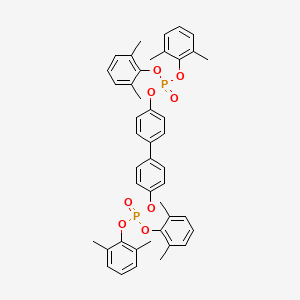
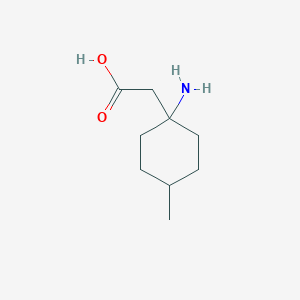
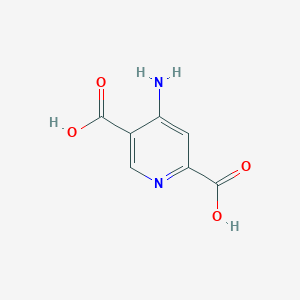
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)
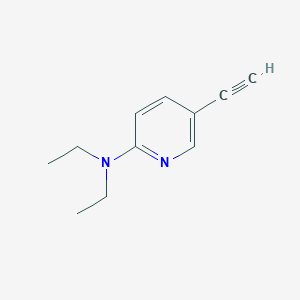
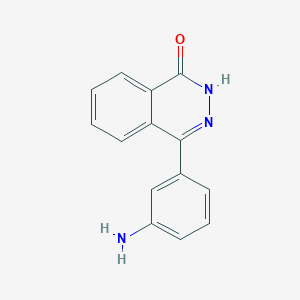
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)
![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
